1-(1-Bromoethyl)-2,4-dichlorobenzene
Overview
Description
“1-(1-Bromoethyl)benzene” is a chemical compound used in various chemical reactions . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Molecular Structure Analysis
The molecular formula for “1-(1-Bromoethyl)benzene” is C8H9Br . The InChI key is CRRUGYDDEMGVDY-UHFFFAOYSA-N .
Chemical Reactions Analysis
“1-(1-Bromoethyl)benzene” has been used in controlled radical polymerization of styrene . It’s also used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
Physical And Chemical Properties Analysis
“1-(1-Bromoethyl)benzene” is a liquid at room temperature . It has a refractive index of 1.56 (lit.) , a boiling point of 94 °C/16 mmHg (lit.) , and a density of 1.356 g/mL at 25 °C (lit.) .
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Analysis
The vibrational assignments for bromodichlorobenzene isomers, including 1-bromo-2,4-dichlorobenzene, were established through infrared and Raman spectra. This study facilitates the identification of specific isomers by comparing with vibrational data for corresponding chlorobenzene isomers and normal coordinate data for chlorobenzenes (Nyquist, Loy, & Chrisman, 1981).
Chemical and Spectroscopic Investigations
A comprehensive study combining experimental and theoretical vibrational investigations on 2-bromo-1, 4-dichlorobenzene (BDB) explored its electronic density, molecular geometry, Nuclear Magnetic Resonance (NMR), and other properties. The study highlighted BDB's potential in nonlinear optical (NLO) applications and its inhibitory activity against isopentenylpyrophosphate transferase (Vennila et al., 2018).
Electrochemical Synthesis
Research on the electrochemical reactions of bromoethane, 1-bromopropane, 1-chlorobutane, and chlorobenzene, including derivatives of 1-bromo-2,4-dichlorobenzene, led to the synthesis of organoantimony compounds. These compounds were characterized through elemental analysis and infrared spectral studies, indicating potential applications in the synthesis of complex organic compounds (Rala, 2019).
Fluorescence Properties in Molecular Derivatives
A study on 1-Bromo-4-(2,2-diphenylvinyl) benzene, derived from 1-bromo-2,4-dichlorobenzene, analyzed its steric configuration, fluorescence properties in solution and solid state, and Aggregation Induced Emission (AIE) characteristics. This indicates potential applications in materials science and photoluminescent materials (Zuo-qi, 2015).
Synthesis and Structural Characterization
The synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists, involving intermediates derived from 1-bromo-2,4-dichlorobenzene, were investigated. This research suggests applications in the development of novel non-peptide CCR5 antagonists with potential biological activities (Cheng De-ju, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(1-bromoethyl)-2,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQINLRLOBXZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655509 | |
Record name | 1-(1-Bromoethyl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20444-01-3 | |
Record name | 1-(1-Bromoethyl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-bromoethyl)-2,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.